molecular formula C12H14N4O3S B12423623 Sulfaethoxypyridazine-d5

Sulfaethoxypyridazine-d5

Cat. No.: B12423623
M. Wt: 299.36 g/mol
InChI Key: FFJIWWBSBCOKLS-ZBJDZAJPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfaethoxypyridazine-d5 involves the incorporation of deuterium atoms into the sulfaethoxypyridazine molecule. This can be achieved through various methods, including high-pressure methoxylation reactions . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of high-pressure reactors and deuterated solvents is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sulfaethoxypyridazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfaethoxypyridazine-d5 is widely used in scientific research due to its stable isotopic labeling. Its applications include:

Mechanism of Action

Sulfaethoxypyridazine-d5 exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound disrupts the production of folic acid, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfaethoxypyridazine-d5 is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. This makes it particularly valuable in proteomics and pharmaceutical research .

Properties

Molecular Formula

C12H14N4O3S

Molecular Weight

299.36 g/mol

IUPAC Name

4-amino-N-[6-(1,1,2,2,2-pentadeuterioethoxy)pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)/i1D3,2D2

InChI Key

FFJIWWBSBCOKLS-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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